Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that the information might be more available under different names or related compounds.
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines4. Another method involves a preparation method for 2, 5-dimethoxyphenethylamine which is an important pharmaceutical intermediate5. However, the specific synthesis process for Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray diffraction analysis6. However, the specific molecular structure analysis for Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is not explicitly mentioned in the searched resources.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported4. However, specific chemical reactions involving Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate are not detailed in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, (2,5-Dimethoxyphenyl)acetic acid has a melting point of 123-125 °C and a molecular weight of 196.27. However, the specific physical and chemical properties of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate are not detailed in the searched resources.Scientific Research Applications
Synthesis Applications
Asymmetric Synthesis : Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is involved in asymmetric synthesis processes. For instance, the asymmetric aldol reaction using ethyl glyoxylate and isobutyraldehyde as raw materials has been researched, with L-histidine as a catalyst yielding a specific product with significant enantioselectivity (Wang Jin-ji, 2014).
Improved Synthesis Techniques : The compound has been synthesized through improved methods, yielding derivatives used in various chemical reactions. For instance, the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate has been reported, leading to the production of other complex compounds in good yields (D. L. Obydennov, G. Röschenthaler, V. Sosnovskikh, 2013).
Intermediate in Pharmaceutical Synthesis : Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate serves as an intermediate in the synthesis of pharmaceutical agents. For example, it has been used in the synthesis of rimonabant, an antiobesity agent, demonstrating its versatility in drug development (Hao Zhi-hui, 2007).
Tautomerism Studies : The compound's derivatives have been studied for their tautomerism properties in both solution and solid state, providing insights into the molecular behavior of these substances (P. Cornago et al., 2009).
Chemical and Physical Analysis
Structural Analysis and Characterization : The compound and its derivatives have been extensively analyzed using techniques like X-ray crystallography, NMR, and GC-MS, contributing to a better understanding of their molecular structure and properties. This kind of analysis is crucial for the development of new synthetic pathways and the understanding of chemical behavior (A. Ramazani et al., 2019).
Cytotoxic Activity Analysis : Some derivatives of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate have been tested for their cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and therapy (L. Deady et al., 2003).
Nonlinear Optical Properties : The compound has been evaluated for its nonlinear optical properties, which is significant for the development of new materials with potential applications in photonics and optoelectronics (A. Dhandapani et al., 2017).
Safety And Hazards
The safety and hazards of similar compounds have been studied. For instance, 2,5-Dimethoxy-4-ethylamphetamine can cause a decrease in the absorption of Ethosuximide resulting in a reduced serum concentration and potentially a decrease in efficacy1. However, the specific safety and hazards of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate are not detailed in the searched resources.
Future Directions
The future directions of similar compounds have been discussed. For instance, the cardiovascular safety of psychedelic medicine is a topic of current research8. However, the specific future directions for Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate are not detailed in the searched resources.
Please note that the information provided is based on the available resources and there may be more comprehensive data in specialized databases or scientific literature.
properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVTVGKBRKLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645816 |
Source
|
Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate | |
CAS RN |
898758-26-4 |
Source
|
Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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